molecular formula C11H14N2O2S B2731792 1-(4-cyanophenyl)-N-propylmethanesulfonamide CAS No. 923679-46-3

1-(4-cyanophenyl)-N-propylmethanesulfonamide

Cat. No.: B2731792
CAS No.: 923679-46-3
M. Wt: 238.31
InChI Key: OMSQEELDMFBCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)-N-propylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to a propylmethanesulfonamide moiety

Preparation Methods

The synthesis of 1-(4-cyanophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, amine, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-N-propylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

1-(4-Cyanophenyl)-N-propylmethanesulfonamide can be compared with similar compounds such as 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide. While both compounds share a similar core structure, the difference in the alkyl group (propyl vs. isopropyl) can lead to variations in their chemical reactivity, biological activity, and physical properties. This highlights the importance of subtle structural modifications in determining the overall behavior and applications of these compounds.

Similar compounds include:

  • 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide
  • 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide
  • 1-(4-Cyanophenyl)-N-butylmethanesulfonamide

Properties

IUPAC Name

1-(4-cyanophenyl)-N-propylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSQEELDMFBCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.